2-Heptynal diethyl acetal
CAS No.: 18232-30-9
Cat. No.: VC21001188
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18232-30-9 |
|---|---|
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | 1,1-diethoxyhept-2-yne |
| Standard InChI | InChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-8H2,1-3H3 |
| Standard InChI Key | NKXTVBJJMIROGV-UHFFFAOYSA-N |
| SMILES | CCCCC#CC(OCC)OCC |
| Canonical SMILES | CCCCC#CC(OCC)OCC |
Introduction
Chemical Identity and Nomenclature
2-Heptynal diethyl acetal is an organic compound classified as an alkynyl acetal. The compound's identity can be established through various chemical identifiers and nomenclature systems.
Basic Identification
The primary identification parameters for 2-Heptynal diethyl acetal are summarized in Table 1.
Table 1: Identification Parameters of 2-Heptynal Diethyl Acetal
| Parameter | Value |
|---|---|
| IUPAC Name | 1,1-diethoxyhept-2-yne |
| Common Name | 2-Heptynal diethyl acetal |
| CAS Registry Number | 18232-30-9 |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.275 g/mol |
| InChI | InChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-8H2,1-3H3 |
| SMILES | CCCCC#CC(OCC)OCC |
The compound's name is derived from its structural components: "heptyn" indicating the seven-carbon chain with a triple bond, "al" denoting the aldehyde functional group that has been converted to an "acetal" through reaction with ethanol .
Structural Features
2-Heptynal diethyl acetal features a seven-carbon backbone with a triple bond between C-2 and C-3. The C-1 position contains an acetal functionality with two ethoxy groups. The structure combines an alkyne moiety with an acetal protecting group, making it important in organic synthesis .
Physical and Chemical Properties
The physical and chemical properties of 2-Heptynal diethyl acetal determine its behavior in various applications and reactions.
Physical Properties
The key physical properties are compiled in Table 2, representing data from multiple sources.
Table 2: Physical Properties of 2-Heptynal Diethyl Acetal
The compound's relatively high boiling point (246.1°C at atmospheric pressure) indicates significant intermolecular forces despite the presence of a nonpolar hydrocarbon chain. Its moderate LogP value of 2.58 suggests a balance between hydrophilic and lipophilic properties, with a tendency toward lipophilicity .
Chemical Reactivity
As an acetal, 2-Heptynal diethyl acetal can undergo hydrolysis under acidic conditions to regenerate the corresponding aldehyde (2-heptynal). The alkyne functionality provides sites for further reactions, including additions, reductions, and metal-catalyzed coupling reactions .
The compound's stability profile indicates that it should be stored away from strong acids to prevent hydrolysis of the acetal group. Like many acetals, it is relatively stable under basic or neutral conditions .
Synthesis and Preparation
Several synthetic routes to 2-Heptynal diethyl acetal have been documented in the chemical literature.
Published Synthetic Methods
Applications and Uses
2-Heptynal diethyl acetal has several documented applications across different fields.
Flavor Chemistry
The primary commercial application of 2-Heptynal diethyl acetal is as a flavoring agent in the food industry . Its sweet and fruity odor profile makes it suitable for enhancing or modifying flavors in processed foods.
Synthetic Intermediate
In organic synthesis, 2-Heptynal diethyl acetal serves as a protected form of 2-heptynal, allowing selective reactions at other functional sites. The acetal protection strategy is common in multi-step organic synthesis pathways .
Research Applications
The compound has been used in several research contexts:
-
As a starting material in the synthesis of alkynylcyclopropanes through titanocene(II)-promoted reactions with alkenes
-
In the stereoselective synthesis of unsaturated esters, particularly ethyl 2(E),4(Z)-decadienoate
-
In approaches to synthesize pyrroles through 5-endo-die methodologies
Related Compounds and Derivatives
2-Heptynal diethyl acetal belongs to a family of related compounds with similar structural features.
Analogous Compounds
Several structurally related compounds have been documented:
-
2-Octynal diethyl acetal
-
2-Hexynal diethyl acetal
-
2-Pentynal diethyl acetal
-
Propargylaldehyde diethyl acetal (2-Propynal diethyl acetal)
These compounds differ primarily in the length of the carbon chain attached to the alkyne functionality.
Structural Relatives
The parent aldehyde, 2-heptynal, is closely related to other unsaturated aldehydes studied for their flavor properties. These include compounds like 4-heptenal diethyl acetal (a related compound with a double bond rather than a triple bond) and various dimethylheptenals that have been assessed for safety as fragrance ingredients .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume